
(3-Methyl-2,3-dihydrobenzofuran-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methanamine group attached to the 3-position of the benzofuran ring, which is also substituted with a methyl group at the 3-position of the dihydrobenzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the use of substituted phenols via O-arylation reaction followed by cyclization of diaryl ethers . Another approach is the employment of substituted biphenyls, which has become popular for synthesizing benzofuran derivatives . Additionally, benzofuran rings can be constructed by proton quantum tunneling, which offers fewer side reactions and high yield .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using catalysts to improve yield and selectivity. Microwave-assisted synthesis (MWI) has also been employed to obtain benzofuran derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines .
Aplicaciones Científicas De Investigación
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some benzofuran derivatives act as inhibitors of topoisomerase I, sigma receptors, and histamine H3 receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
2-methyl-2,3-dihydrobenzofuran: Another benzofuran derivative with a methyl group at the 2-position.
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran derivative with potential therapeutic applications.
Uniqueness
What sets (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the 3-position of the benzofuran ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(3-methyl-2H-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C10H13NO/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,11H2,1H3 |
Clave InChI |
CJSPSJKJYGWRAR-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2=CC=CC=C21)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


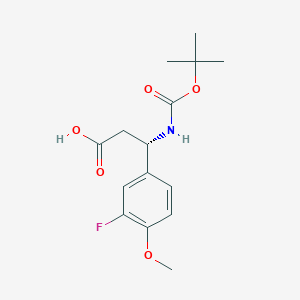

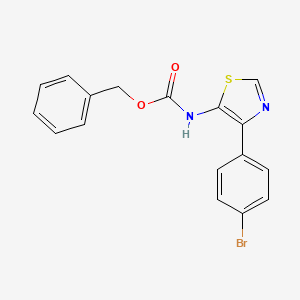
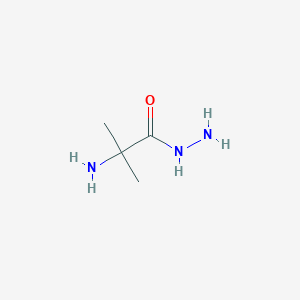
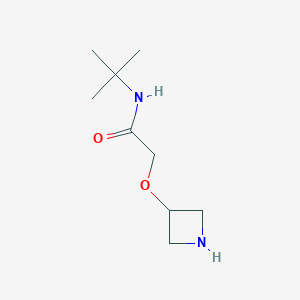

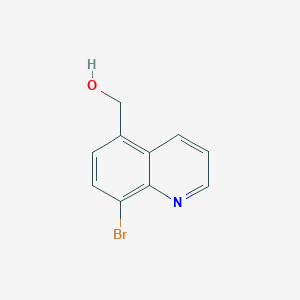

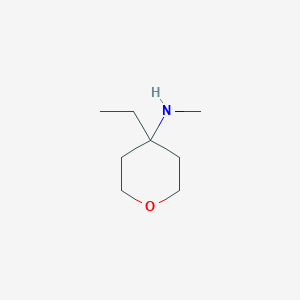
![3-[3-(Prop-2-enamido)phenyl]propanoic acid](/img/structure/B13494039.png)
![(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
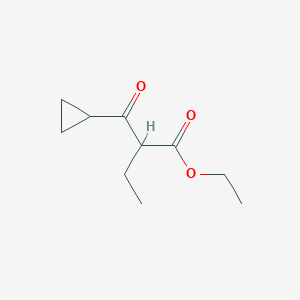
amine hydrochloride](/img/structure/B13494075.png)

